Diethyl (4-nitrophenyl)methyl phosphate

Description

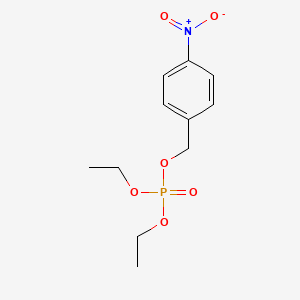

Diethyl (4-nitrophenyl)methyl phosphate (CAS: Not explicitly provided; structural formula: O=P(OCH₂C₆H₄NO₂)(OEt)₂) is an organophosphate compound featuring two ethyl ester groups and a (4-nitrophenyl)methyl group attached to a central phosphorus atom. This structure distinguishes it from common organophosphate simulants like paraoxon, as the (4-nitrophenyl)methyl group introduces a benzyl moiety substituted with a nitro group at the para position. The compound’s reactivity and toxicity are influenced by the electronic and steric effects of this substituent, making it relevant in studies of nerve agent hydrolysis, enzymatic inhibition, and environmental decontamination .

Properties

CAS No. |

70207-45-3 |

|---|---|

Molecular Formula |

C11H16NO6P |

Molecular Weight |

289.22 g/mol |

IUPAC Name |

diethyl (4-nitrophenyl)methyl phosphate |

InChI |

InChI=1S/C11H16NO6P/c1-3-16-19(15,17-4-2)18-9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

UZLALDMMYOCUEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Diethyl (4-nitrophenyl)methyl phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies to investigate enzyme inhibition and metabolic pathways. Medicine: The compound has been studied for its potential use in developing new pharmaceuticals, particularly in the field of neurology. Industry: It is utilized in the production of pesticides and other agrochemicals due to its toxic properties against pests.

Mechanism of Action

Molecular Targets and Pathways Involved: Diethyl (4-nitrophenyl)methyl phosphate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts normal neurotransmission, leading to overstimulation of the nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional roles with diethyl (4-nitrophenyl)methyl phosphate:

Paraoxon (Diethyl 4-Nitrophenyl Phosphate)

- Structure: O=P(OEt)₂(O-C₆H₄NO₂).

- Key Differences : Lacks the methylene bridge between the phenyl ring and phosphate, resulting in a direct phenyl ester linkage.

- Applications : Widely used as a nerve agent simulant due to its acetylcholinesterase inhibition properties .

- Hydrolysis: Rapidly hydrolyzed by phosphotriesterases, producing diethyl phosphate and 4-nitrophenol. Retains toxicity due to the 4-nitrophenyl group .

Methyl Paraoxon (Dimethyl 4-Nitrophenyl Phosphate)

- Structure: O=P(OMe)₂(O-C₆H₄NO₂).

- Key Differences : Methyl ester groups instead of ethyl.

Ethyl 4-Nitrophenyl Phosphate

- Structure: O=P(OEt)(OH)(O-C₆H₄NO₂).

- Key Differences: Monoethyl ester with a free hydroxyl group.

- Toxicity : Intermediate breakdown product of methyl paraoxon; retains toxicity due to the 4-nitrophenyl group .

Bis(4-Nitrophenyl) Phosphate (b4NPP)

- Structure: O=P(O-C₆H₄NO₂)₂(OH).

- Key Differences : Two 4-nitrophenyl ester groups.

- Applications: Used as a substrate for phosphodiesterases and phosphatases; releases 4-nitrophenol upon hydrolysis .

4-Nitrophenyl Phosphate (pNPP)

Comparative Analysis Table

*Inferred from structural similarity to paraoxon; †Steric bulk of the benzyl group may slow hydrolysis.

Key Findings from Research

Toxicity Mechanisms: Compounds retaining the 4-nitrophenyl group (e.g., paraoxon, ethyl 4-nitrophenyl phosphate) exhibit neurotoxicity by inhibiting acetylcholinesterase (AChE) .

Hydrolysis Pathways: Paraoxon and methyl paraoxon undergo hydrolysis via P–O or C–O bond cleavage, yielding diethyl/dimethyl phosphate (low toxicity) and 4-nitrophenol (toxic) . The benzyl group in this compound may favor C–O bond cleavage, releasing (4-nitrophenyl)methanol, which could further degrade to less toxic products.

Enzymatic Interactions: Phosphotriesterases show higher activity toward paraoxon than bulkier analogues like this compound due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.